molecular formula C4H5Cl3 B14650988 1,1,1-Trichlorobut-2-ene CAS No. 42769-32-4

1,1,1-Trichlorobut-2-ene

Cat. No.: B14650988
CAS No.: 42769-32-4
M. Wt: 159.44 g/mol
InChI Key: VKHSLYFRPGQIBB-UHFFFAOYSA-N
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Description

1,1,1-Trichlorobut-2-ene is an organochlorine compound with the molecular formula C4H5Cl3. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of three chlorine atoms and a double bond in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trichlorobut-2-ene can be synthesized through the chlorination of but-2-ene. The reaction typically involves the addition of chlorine gas to but-2-ene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trichlorobut-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated alcohols or ketones.

    Reduction: Reduction reactions can convert this compound to less chlorinated derivatives.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic reagents like sodium hydroxide or ammonia are employed for substitution reactions.

Major Products Formed:

    Oxidation: Chlorinated alcohols or ketones.

    Reduction: Less chlorinated alkenes or alkanes.

    Substitution: Compounds with hydroxyl, amino, or alkyl groups replacing chlorine atoms.

Scientific Research Applications

1,1,1-Trichlorobut-2-ene has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Research is conducted to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,1,1-Trichlorobut-2-ene involves its reactivity with various nucleophiles and electrophiles. The presence of three chlorine atoms and a double bond makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

    1,1,1-Trichloroethane: A similar compound with three chlorine atoms but a different carbon backbone.

    1,1,2-Trichloroethane: Another chlorinated compound with a different arrangement of chlorine atoms.

    1,4-Dichlorobut-2-ene: A compound with two chlorine atoms and a similar carbon backbone.

Uniqueness: 1,1,1-Trichlorobut-2-ene is unique due to its specific arrangement of chlorine atoms and the presence of a double bond, which imparts distinct reactivity and chemical properties. This makes it valuable in various chemical syntheses and industrial applications.

Properties

CAS No.

42769-32-4

Molecular Formula

C4H5Cl3

Molecular Weight

159.44 g/mol

IUPAC Name

1,1,1-trichlorobut-2-ene

InChI

InChI=1S/C4H5Cl3/c1-2-3-4(5,6)7/h2-3H,1H3

InChI Key

VKHSLYFRPGQIBB-UHFFFAOYSA-N

Canonical SMILES

CC=CC(Cl)(Cl)Cl

Origin of Product

United States

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